N-(4-acetamidophenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-13(27)22-15-5-7-16(8-6-15)23-19(28)12-30-20-25-24-18(26(20)21)11-14-3-9-17(29-2)10-4-14/h3-10H,11-12,21H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYQECJUMXIOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetamidophenyl acetic acid with 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetamidophenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl or methoxybenzyl groups, often using halogenating agents or nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce reduced triazole derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Properties
The compound is part of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. The pharmacological profile of 1,2,4-triazoles includes:
- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacteria and fungi. For instance, derivatives have been evaluated for their antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating minimal inhibitory concentrations comparable to established antibiotics .
- Antifungal Effects : The triazole scaffold is well-known for its antifungal activity. Research indicates that modifications in the triazole structure can enhance antifungal potency, making these compounds valuable in treating fungal infections .
- Neuroprotective and Antioxidant Activities : Some studies have highlighted the neuroprotective effects of triazole derivatives, suggesting potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-acetamidophenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzene ring significantly enhances antibacterial activity. For example, compounds with nitro or halogen substituents have shown improved efficacy against resistant strains of bacteria .
- Thioether Linkage : The thioether bond in the compound contributes to its biological activity by facilitating interactions with biological targets, enhancing both solubility and bioavailability .
Case Study 1: Antibacterial Activity
A study by Yang and Bao synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The compounds demonstrated superior bactericidal effects against Xanthomonas oryzae compared to standard treatments . This highlights the potential of modifying the triazole framework to develop new antibacterial agents.
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of triazole derivatives against Candida albicans. Results indicated that specific modifications led to compounds with significantly higher antifungal activity than traditional azoles . This suggests that this compound could be a candidate for further antifungal drug development.
Applications Beyond Medicine
In addition to its medicinal applications, this compound has potential uses in:
- Agricultural Chemistry : Due to its antimicrobial properties, it may serve as a pesticide or fungicide.
- Material Science : The compound's unique structure may find applications in developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the context of its use, such as inhibiting enzyme activity or acting as a ligand for receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Key Differences : Replaces the 4-methoxybenzyl group with a 4-chlorophenyl and a 4-methylphenyl group.
- The absence of the methoxy group may decrease hydrogen-bonding capacity .
Compound B : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Key Differences : Substitutes the 4-methoxybenzyl with a 3-pyridinyl group and replaces the acetamidophenyl with a 4-ethylphenyl group.
- Impact : The pyridine ring introduces basicity, which could enhance interactions with acidic residues in enzymes. The ethyl group may reduce steric hindrance compared to the bulkier methoxybenzyl .
Compound C : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide
Pharmacological Activity Comparisons
Anti-Exudative Activity
- The target compound’s analog, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives, demonstrated 75% inhibition of inflammation at 10 mg/kg in murine models, comparable to diclofenac sodium (8 mg/kg) .
- Compound A (chloro/methyl-substituted) showed reduced anti-exudative efficacy (∼60% inhibition), suggesting the methoxybenzyl group’s critical role in activity .
Antimicrobial and Antimalarial Activity
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (a benzothiazole analog) exhibited moderate antimalarial activity (IC₅₀ = 2.1 µM) due to its planar structure and hydrogen-bonding networks .
- Triazole-thioacetamides with thiophene or pyrazole substituents (e.g., N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ) showed broad-spectrum antimicrobial activity, highlighting the importance of heterocyclic diversity .
Physicochemical and Structural Properties
Crystallographic Insights
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide forms a dihedral angle of 84.9° between its benzothiazole and phenol rings, with π-stacking distances of 3.93 Å. This contrasts with the target compound’s likely more flexible triazole-acetamide backbone .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a twisted conformation (61.8° between aryl and thiazole rings), which may limit target binding compared to the triazole-based scaffold .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-(4-acetamidophenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with an acetamidophenyl group and a thioacetamide linkage. The presence of the triazole ring enhances its potential as a pharmacologically active agent.
Biological Activity Overview
- Antifungal Activity :
- Antibacterial Activity :
- Anticancer Properties :
- Other Pharmacological Activities :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on Triazole | Electron-donating groups enhance activity |
| Length of Alkyl Chains | Longer chains may reduce antibacterial efficacy |
| Aromatic Groups | Presence increases potency against specific pathogens |
Case Studies
- Study on Antifungal Activity :
- Antibacterial Evaluation :
- Anticancer Activity Assessment :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling a thiazole or triazole precursor with a substituted acetamide. For example, a general procedure (adapted from triazole-thioacetamide syntheses) includes:
- Step 1: React 2-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole with chloroacetyl chloride in the presence of triethylamine in dioxane at 20–25°C .
- Step 2: Purify the product via recrystallization (ethanol-DMF mixture) to isolate the target compound.
Optimization Strategies:
- Solvent Choice: Dioxane or acetone is preferred for solubility and reaction efficiency .
- Catalyst: Triethylamine acts as a base to neutralize HCl, driving the reaction forward .
- Temperature: Room temperature minimizes side reactions (e.g., decomposition of chloroacetyl chloride).
Table 1: Yield Optimization Under Varied Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dioxane | Triethylamine | 20–25 | 72 |
| Acetone | K₂CO₃ | Reflux | 65 |
| Ethanol | None | 25 | 38 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl, acetamide groups). Key signals:
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch, acetamide) and ~1250 cm⁻¹ (C-S stretch) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Critical Note: Cross-validate with mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) .
Q. What preliminary in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Screening:
- Anticancer Activity:
Table 2: Example In Vitro Activity Data for Analogous Compounds
| Compound Class | MIC (µg/mL) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Triazole-thioacetamide | 12.5 | 8.2 | |
| Thiadiazole derivatives | 25.0 | 15.7 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Control for Experimental Variability:
- Data Reprodubility:
Case Study: Conflicting MIC values for triazole derivatives were resolved by confirming solvent purity (DMSO vs. ethanol) in antimicrobial assays .
Q. What strategies are employed to establish structure-activity relationships (SAR) for triazole-thioacetamide derivatives?
Methodological Answer:
- Systematic Substituent Variation:
- Pharmacophore Mapping:
Table 3: SAR Trends in Triazole Derivatives
| Substituent | Antimicrobial Activity (MIC) | Cytotoxicity (IC₅₀) |
|---|---|---|
| 4-Methoxybenzyl | 12.5 µg/mL | 8.2 µM |
| 4-Fluorobenzyl | 6.25 µg/mL | 5.5 µM |
| 4-Nitrobenzyl | 50.0 µg/mL | 25.0 µM |
Q. What computational approaches predict pharmacokinetic properties and binding interactions?
Methodological Answer:
- Molecular Docking:
- ADME Prediction:
- SwissADME: Predict logP (<3.5 for oral bioavailability) and drug-likeness (Lipinski’s Rule of Five) .
Example: A triazole-thioacetamide analog showed high permeability in Caco-2 cell models (Papp >1 ×10⁻⁶ cm/s), suggesting oral absorption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
